4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
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Overview
Description
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method ensures the formation of the desired coumarin derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using green solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential biological activities.
Biology: Investigated for its role in inhibiting enzymes and interacting with biological macromolecules.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl: Known for its antimicrobial and antioxidant properties.
7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one: Used in the development of fluorescent dyes.
Uniqueness
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one stands out due to its unique combination of a fluorophenyl group and a coumarin core, which imparts distinct biological activities and photophysical properties .
Properties
IUPAC Name |
4-[(2-fluoroanilino)methyl]-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-10-6-16-12(8-15(10)20)11(7-17(21)22-16)9-19-14-5-3-2-4-13(14)18/h2-8,19-20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVYMMNBDRTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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